molecular formula C21H20FN3O3S B2835604 2-((2-(4-fluorophenoxy)ethyl)thio)-8-methoxy-3,5-dimethyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1112341-68-0

2-((2-(4-fluorophenoxy)ethyl)thio)-8-methoxy-3,5-dimethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2835604
CAS No.: 1112341-68-0
M. Wt: 413.47
InChI Key: DXEAHBQMENPSJO-UHFFFAOYSA-N
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Description

The compound 2-((2-(4-fluorophenoxy)ethyl)thio)-8-methoxy-3,5-dimethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused bicyclic core structure. Key structural features include:

  • 8-methoxy substituent: Enhances electron density and may influence binding interactions.
  • 3,5-dimethyl groups: Likely to modulate steric effects and metabolic stability.

Properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethylsulfanyl]-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-24-17-9-8-15(27-3)12-16(17)18-19(24)20(26)25(2)21(23-18)29-11-10-28-14-6-4-13(22)5-7-14/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEAHBQMENPSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCCOC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimido[5,4-b]indol-4-one Derivatives

Compound Name / ID Key Substituents Molecular Formula Notable Features
Target Compound 8-methoxy, 3,5-dimethyl, 2-(4-fluorophenoxyethylthio) C23H23FN2O3S Balanced hydrophobicity from fluorophenoxy and thioether groups
8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3, ) 8-fluoro, 5-(4-fluorobenzyl), 3-(2-methoxybenzyl) C27H22F2N2O2 Dual fluorinated benzyl groups; crystallographically validated structure
3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one () 4-chlorophenyl, phenacylsulfanyl C25H17ClN2O2S Chlorophenyl group enhances electrophilicity; phenacylsulfanyl may increase reactivity
3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one () 4-ethoxyphenyl, pyrrolidinyl-oxoethylsulfanyl C25H27N3O3S Ethoxy group improves solubility; pyrrolidinyl moiety may enhance CNS penetration
3-[(4-fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one () 8-methoxy, 5-methyl, 4-fluorobenzyl C20H16FN3O2 Lacks thioether linkage; fluorobenzyl group may reduce metabolic oxidation

Substituent-Driven Property Differences

Fluorine and Methoxy Positioning

  • 8-methoxy vs. 8-fluoro (Compound 3) : Methoxy groups generally increase solubility via hydrogen bonding, whereas fluorine enhances electronegativity and membrane permeability. The target compound’s 8-methoxy group may favor aqueous solubility compared to Compound 3’s 8-fluoro substituent .
  • 4-fluorophenoxyethylthio vs.

Thioether Side Chains

  • Pyrrolidinyl-oxoethylsulfanyl (): The pyrrolidine ring in ’s side chain may confer conformational rigidity and improve binding specificity to helical receptors, unlike the flexible 4-fluorophenoxyethylthio chain in the target compound .

Methyl vs. Benzyl Groups

  • 3,5-dimethyl (Target) vs.

Research Findings and Implications

  • Crystallographic Insights: Compound 3 () was structurally validated via XRD, highlighting the importance of fluorinated benzyl groups in stabilizing molecular conformation. This suggests that the target compound’s 4-fluorophenoxyethylthio group may similarly enhance structural stability .
  • Metabolic Stability : Ethoxy and methoxy groups () are associated with slower oxidative metabolism compared to unsubstituted alkyl chains, implying that the target compound’s methoxy and methyl groups may prolong half-life .
  • Docking Potential: While direct docking data for the target compound is unavailable, analogs like Compound 3 () were studied for receptor affinity, suggesting pyrimidoindoles’ broader applicability in drug design .

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